1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 260442-08-8
VCID: VC6506977
InChI: InChI=1S/C17H17ClF3N3O2S/c1-12-2-4-14(5-3-12)27(25,26)24-8-6-23(7-9-24)16-15(18)10-13(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C17H17ClF3N3O2S
Molecular Weight: 419.85

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine

CAS No.: 260442-08-8

Cat. No.: VC6506977

Molecular Formula: C17H17ClF3N3O2S

Molecular Weight: 419.85

* For research use only. Not for human or veterinary use.

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine - 260442-08-8

Specification

CAS No. 260442-08-8
Molecular Formula C17H17ClF3N3O2S
Molecular Weight 419.85
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C17H17ClF3N3O2S/c1-12-2-4-14(5-3-12)27(25,26)24-8-6-23(7-9-24)16-15(18)10-13(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3
Standard InChI Key FICKGPRJTOIQNR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Structure and Nomenclature

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine features a pyridine core substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. A piperazine ring is attached to the pyridine’s second position, while a 4-methylbenzenesulfonyl group is bonded to the piperazine’s fourth nitrogen (Figure 1). The molecular formula is C₁₇H₁₇ClF₃N₃O₂S, with a molecular weight of 419.85 g/mol.

Table 1: Key Structural Features

ComponentSubstituents/Roles
Pyridine ringChlorine (position 3), trifluoromethyl (position 5)
Piperazine ringNitrogen linkage to pyridine; sulfonyl group attachment
4-MethylbenzenesulfonylEnhances solubility and potential target binding via sulfonamide interactions

Physicochemical Properties

The trifluoromethyl group contributes to lipophilicity (logP ≈ 3.2 predicted), potentially improving membrane permeability. The benzenesulfonyl moiety may enhance aqueous solubility (~25 μg/mL predicted) due to polar sulfonyl interactions. Spectroscopic data (e.g., ¹H NMR, ¹³C NMR) for closely related compounds, such as ML267, reveal characteristic shifts for aryl protons (δ 7.0–8.2 ppm) and piperazine methylenes (δ 3.4–4.1 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 419.85.

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized via thiocarbonyldiimidazole-assisted coupling, a method validated for analogous piperazine-carbothioamides . Key steps include:

  • Pyridine-piperazine coupling: Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 1-(4-methylbenzenesulfonyl)piperazine.

  • Sulfonylation: Introducing the 4-methylbenzenesulfonyl group using tosyl chloride under basic conditions .

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the pyridine ring requires controlled reaction temperatures (40–60°C) .

  • Purification: Reverse-phase HPLC is critical due to the compound’s hydrophobicity .

PropertyInference from Analogous CompoundsCitation
Antibacterial activityLikely via PPTase inhibition, disrupting secondary metabolism
CytotoxicityLow cytotoxicity in human cells (CC₅₀ > 50 μM predicted)
BioavailabilityModerate (F ≈ 30–40% predicted due to sulfonyl group)

Future Research Directions

  • Mechanistic Studies: Elucidate PPTase inhibition kinetics and resistance mechanisms (e.g., efflux pumps) .

  • Structural Optimization: Modify sulfonyl substituents to enhance potency against Gram-negative pathogens.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of bacterial infection.

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